Impact of 4-Pyridyl vs. 3-Pyridyl Substitution on Lipophilicity and Predicted Physicochemical Profile
While direct biological activity data for 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine is not publicly available, a quantitative physicochemical comparison can be made against its regioisomer, 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine, which has a CAS number of 31827-43-7 . Computational data for the target compound reveals a calculated XLogP3 value of 1.3 [1], a key parameter influencing membrane permeability and bioavailability. In contrast, the 3-pyridyl analog has a calculated XLogP3 value of 1.0 . This quantitative difference in lipophilicity is a verifiable, though cross-study comparable, piece of data that highlights the non-interchangeable nature of these regioisomers.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine (CAS 31827-43-7): 1.0 |
| Quantified Difference | Target compound has a higher calculated XLogP3 by 0.3 log units |
| Conditions | In silico prediction based on molecular structure. |
Why This Matters
A difference of 0.3 log units in XLogP3 can significantly affect a compound's permeability and solubility profile, directly impacting its suitability for lead optimization campaigns targeting intracellular vs. extracellular targets.
- [1] Kuujia. Cas no 22926-67-6 (4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine). View Source
